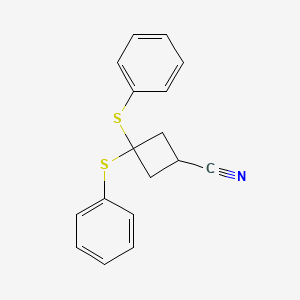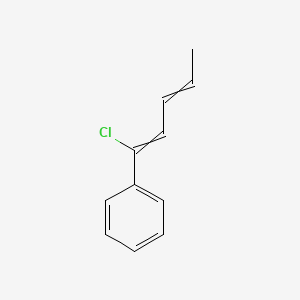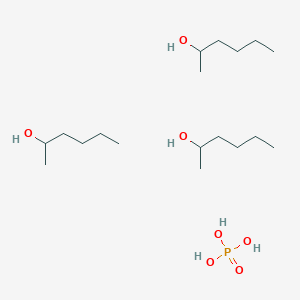
Hexan-2-ol;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexan-2-ol is an organic compound with the molecular formula C6H14O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to the second carbon atom in the hexane chain. Phosphoric acid, with the chemical formula H3PO4, is a mineral acid commonly used in various chemical reactions and industrial processes. When combined, hexan-2-ol and phosphoric acid can participate in several chemical reactions, making them valuable in both laboratory and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexan-2-ol can be synthesized from hexan-1-ene through a hydration reaction. The process involves the following steps :
- Measure out 11 cm³ of hexan-1-ene into a boiling tube placed in an ice bath.
- Carefully add 5 cm³ of concentrated phosphoric acid to the hexan-1-ene.
- After 5 minutes, add 10 cm³ of distilled water to the mixture and transfer the contents to a separating funnel.
- Shake the mixture and allow it to settle.
- Discard the lower aqueous layer.
- Add a fresh 10 cm³ sample of distilled water and repeat steps 4 and 5.
- Transfer the remaining liquid to a beaker.
- Add 2 g of anhydrous magnesium sulfate and allow it to stand for 5 minutes.
- Filter the mixture under reduced pressure.
- Distill the filtrate and collect the distillate that boils in the range of 130-160°C.
Industrial Production Methods
In industrial settings, hexan-2-ol is typically produced through the hydration of hex-1-ene using phosphoric acid as a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Hexan-2-ol undergoes several types of chemical reactions, including:
Oxidation: Hexan-2-ol can be oxidized to form hexan-2-one using oxidizing agents such as potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4).
Dehydration: When heated with concentrated phosphoric acid, hexan-2-ol undergoes dehydration to form hex-1-ene.
Substitution: Hexan-2-ol can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) and sulfuric acid (H2SO4).
Dehydration: Concentrated phosphoric acid (H3PO4) at high temperatures.
Substitution: Various halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Hexan-2-one.
Dehydration: Hex-1-ene.
Substitution: Halogenated hexane derivatives.
Applications De Recherche Scientifique
Hexan-2-ol and phosphoric acid are used in various scientific research applications, including:
Chemistry: Hexan-2-ol is used as a solvent and intermediate in organic synthesis.
Biology: Hexan-2-ol is used in the study of pheromones and insect behavior. Phosphoric acid is used in the preparation of biological samples for electron microscopy.
Medicine: Hexan-2-ol is used in the formulation of pharmaceuticals. Phosphoric acid is used in dental cements and as an acidifying agent in medications.
Industry: Hexan-2-ol is used in the production of plasticizers, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of hexan-2-ol and phosphoric acid varies depending on the specific reaction:
Dehydration: In the dehydration of hexan-2-ol, phosphoric acid acts as a catalyst by protonating the hydroxyl group, making it a better leaving group.
Oxidation: In the oxidation of hexan-2-ol, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent, resulting in the formation of hexan-2-one.
Comparaison Avec Des Composés Similaires
Hexan-2-ol can be compared with other similar compounds such as:
Hexan-1-ol: A primary alcohol with the hydroxyl group attached to the first carbon atom. It undergoes similar reactions but with different reactivity and products.
Hexan-3-ol: A secondary alcohol with the hydroxyl group attached to the third carbon atom. It has similar chemical properties but different physical properties such as boiling point and solubility.
Cyclohexanol: A cyclic alcohol that undergoes similar dehydration reactions to form cyclohexene.
Hexan-2-ol is unique due to its position of the hydroxyl group, which influences its reactivity and the types of products formed in chemical reactions.
Propriétés
Numéro CAS |
92358-42-4 |
|---|---|
Formule moléculaire |
C18H45O7P |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
hexan-2-ol;phosphoric acid |
InChI |
InChI=1S/3C6H14O.H3O4P/c3*1-3-4-5-6(2)7;1-5(2,3)4/h3*6-7H,3-5H2,1-2H3;(H3,1,2,3,4) |
Clé InChI |
DRGKPVJSJRAPOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)O.CCCCC(C)O.CCCCC(C)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)
![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)
![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
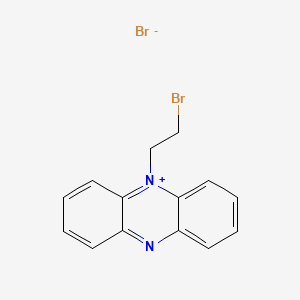
![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
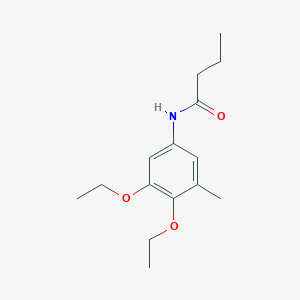
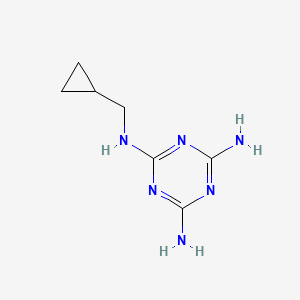
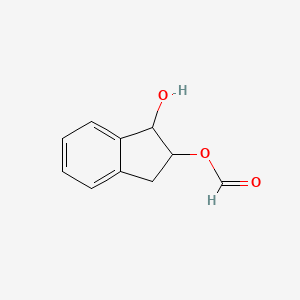
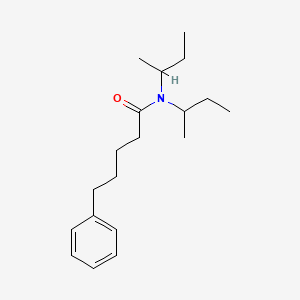
![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)
